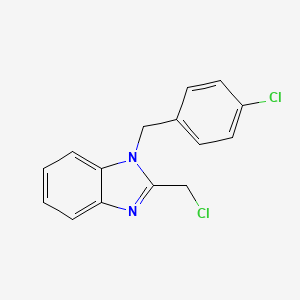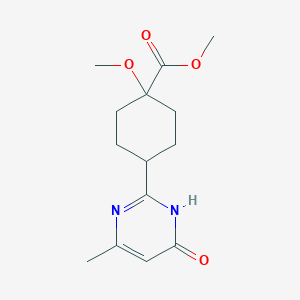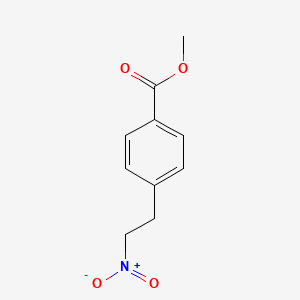![molecular formula C13H11ClF3N B11715371 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile is a chemical compound with the molecular formula C₁₃H₁₁ClF₃N. It is characterized by the presence of a cyclopentane ring attached to a phenyl group substituted with chlorine and trifluoromethyl groups. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile involves several steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with cyclopentanone in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene under reflux conditions. After the reaction is complete, the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the trifluoromethyl and chlorine groups, which enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile can be compared with similar compounds such as:
(3-Chloro-5-(trifluoromethyl)phenyl)boronic acid: This compound shares the trifluoromethyl and chlorine substitutions but differs in its boronic acid functional group, which imparts different reactivity and applications.
1-(2-Chloro-5-(trifluoromethyl)phenyl)-3-(3-fluorophenyl)urea: This compound has a similar phenyl substitution pattern but includes a urea moiety, leading to different biological activities and research applications.
The uniqueness of this compound lies in its cyclopentane ring, which provides distinct steric and electronic properties compared to other similar compounds .
Properties
Molecular Formula |
C13H11ClF3N |
|---|---|
Molecular Weight |
273.68 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4H2 |
InChI Key |
YYBRCWMZSFJUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine](/img/structure/B11715298.png)


![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)

![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)
![1-Methyl-3-nitro-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B11715355.png)
![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)
![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
